2-Cyano-6-isopropylpyridine
Overview
Description
2-Cyano-6-isopropylpyridine is an organic compound with the molecular formula C₉H₁₀N₂ It is a derivative of pyridine, characterized by the presence of a cyano group at the second position and an isopropyl group at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-6-isopropylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-isopropylpyridine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically occurs under reflux conditions, facilitating the substitution of the chlorine atom with a cyano group.
Another method involves the direct alkylation of 2-cyanopyridine with isopropyl halides in the presence of a base such as potassium carbonate. This reaction can be carried out in polar aprotic solvents like acetonitrile, under elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors allows for precise control over reaction conditions, minimizing by-products and optimizing the purity of the final product. Catalysts and optimized reaction parameters are employed to achieve high selectivity and conversion rates.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-isopropylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The cyano group can be substituted by nucleophiles such as amines, leading to the formation of amides or other derivatives.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide, dimethyl sulfoxide, reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products
Amides: Formed from nucleophilic substitution of the cyano group.
Ketones/Alcohols: Resulting from the oxidation of the isopropyl group.
Amines: Produced by the reduction of the cyano group.
Scientific Research Applications
2-Cyano-6-isopropylpyridine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural versatility.
Mechanism of Action
The mechanism of action of 2-Cyano-6-isopropylpyridine depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The cyano group can interact with active sites of enzymes, while the isopropyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Cyanopyridine: Lacks the isopropyl group, making it less hydrophobic and potentially less selective in biological applications.
6-Isopropylpyridine: Lacks the cyano group, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness
2-Cyano-6-isopropylpyridine is unique due to the combination of the cyano and isopropyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable scaffold in the synthesis of complex molecules and in the study of biochemical interactions.
Properties
IUPAC Name |
6-propan-2-ylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFCKUYJJATYBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621302 | |
Record name | 6-(Propan-2-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337904-76-4 | |
Record name | 6-(Propan-2-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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